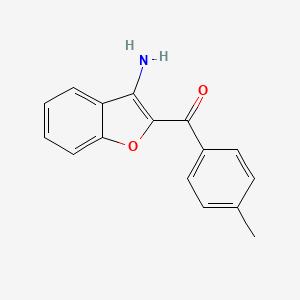
(3-Amino-1-benzofuran-2-il)(4-metilfenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de benzofurano se han estudiado ampliamente por sus propiedades anticancerígenas. Algunos benzofuranos sustituidos exhiben actividades anticancerígenas dramáticas, con efectos inhibidores del crecimiento celular significativos en varias líneas celulares cancerosas . Por ejemplo, ciertos compuestos han mostrado tasas de inhibición de más del 50% en leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario .
Agentes Antimicrobianos
El andamiaje de benzofurano también está emergiendo como una estructura potente para desarrollar agentes antimicrobianos. Se ha encontrado que los sustituyentes en el anillo de benzofurano, particularmente en la posición 4, mejoran la actividad antimicrobiana, especialmente cuando contienen halógenos o grupos hidroxilo .
Actividad Antiviral contra el Virus de la Hepatitis C
Los descubrimientos recientes incluyen compuestos macrocíclicos de benzofurano con actividad antiviral contra el virus de la hepatitis C. Se espera que estos compuestos sean fármacos terapéuticos efectivos para la enfermedad de la hepatitis C, mostrando el potencial de los derivados de benzofurano en la terapia antiviral .
Síntesis de Compuestos Complejos de Benzofurano
Se han desarrollado métodos innovadores para construir anillos de benzofurano, como una cascada de ciclización de radicales libres única. Este método es ventajoso para sintetizar una serie de compuestos policíclicos de benzofurano complejos, que de otra manera son difíciles de preparar .
Síntesis de Productos Naturales
Los anillos de benzofurano son unidades estructurales clave en muchas medicinas naturales biológicamente activas y materias primas químicas sintéticas. La síntesis total de productos naturales que contienen anillos de benzofurano ha atraído una atención significativa, destacando la importancia de este heterociclo en la química medicinal .
Propiedades Citotóxicas en Células Cancerosas
Los derivados de benzofurano se han probado por sus propiedades citotóxicas en células cancerosas humanas. La evaluación de estos compuestos proporciona información sobre su potencial como terapéuticos contra el cáncer, y algunos muestran toxicidad selectiva hacia las células cancerosas sobre las células sanas .
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the literature. However, benzofuran derivatives, including this compound, have been investigated for their antimicrobial activity . It’s likely that the compound interacts with specific cellular components or proteins related to its biological effects.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound may interact with sigma receptors and carbonic anhydrase, affecting cellular signaling and metabolic processes .
Cellular Effects
The effects of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer, anti-inflammatory, and antioxidant properties, which can impact cell proliferation, apoptosis, and oxidative stress responses . These effects suggest that (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone may have therapeutic potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerase I results in the inhibition of DNA replication and transcription, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its binding to sigma receptors may modulate neurotransmitter release and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.
Dosage Effects in Animal Models
The effects of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with carbonic anhydrase can influence the bicarbonate buffering system, impacting cellular pH regulation and metabolic processes .
Transport and Distribution
The transport and distribution of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Additionally, its presence in the cytoplasm can modulate cytosolic enzymes and signaling pathways .
Propiedades
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 |
Source


|
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-40-8 |
Source


|
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
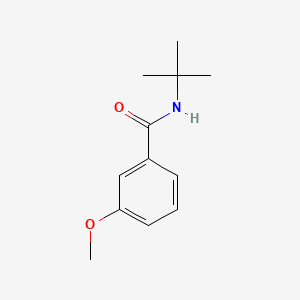

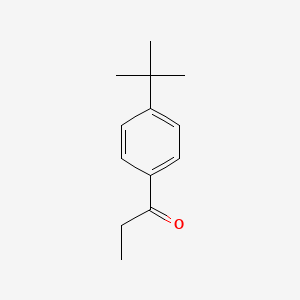
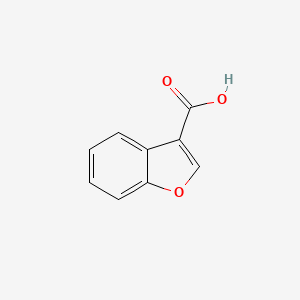

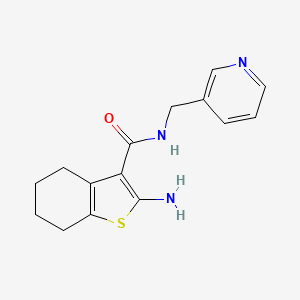


![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
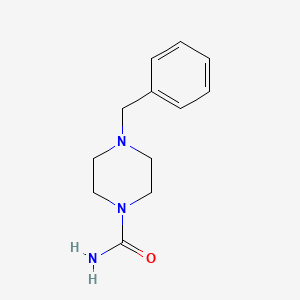

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

